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molecular formula C15H14ClNO2S B8700544 methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate

methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate

Cat. No. B8700544
M. Wt: 307.8 g/mol
InChI Key: POPIURKTCMVEIX-UHFFFAOYSA-N
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Patent
US09328067B2

Procedure details

Following General Procedure L, the title compound (158 mg, crude) was prepared from methyl 2-(((5-chloro-2-nitrophenyl)thio)methyl)benzoate (163 mg, 0.48 mmol), Zn (780 mg, 12.0 mmol) and saturated aqueous NH4Cl (10 ml) in MeOH (5 ml) and THF (5 ml). The crude product was used in the next reaction without further purification.
Name
methyl 2-(((5-chloro-2-nitrophenyl)thio)methyl)benzoate
Quantity
163 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
780 mg
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:20]([O-])=O)=[C:6]([S:8][CH2:9][C:10]2[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=2[C:12]([O:14][CH3:15])=[O:13])[CH:7]=1.[NH4+].[Cl-]>CO.C1COCC1.[Zn]>[NH2:20][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][C:6]=1[S:8][CH2:9][C:10]1[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13] |f:1.2|

Inputs

Step One
Name
methyl 2-(((5-chloro-2-nitrophenyl)thio)methyl)benzoate
Quantity
163 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)SCC1=C(C(=O)OC)C=CC=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
780 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Cl)SCC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: CALCULATEDPERCENTYIELD 106.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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